molecular formula C14H27N3O2 B14779850 N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide

Cat. No.: B14779850
M. Wt: 269.38 g/mol
InChI Key: BDDXTFXJTCXMQO-UHFFFAOYSA-N
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Description

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is a complex organic compound that features a piperidine ring, an amino acid derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is then attached to the piperidine ring through amide bond formation.

    Introduction of the Acetamide Group: Finally, the acetamide group is introduced via acylation reactions using ethyl acetate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]-N-ethylacetamide
  • N-[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]-N-ethylacetamide

Uniqueness

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the amino acid derivative and the acetamide group on the piperidine ring can significantly influence its properties and applications.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide

InChI

InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3

InChI Key

BDDXTFXJTCXMQO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C

Origin of Product

United States

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